N-{2-[(4-chlorophenyl)thio]ethyl}-N'-ethylthiourea
Overview
Description
N-{2-[(4-chlorophenyl)thio]ethyl}-N'-ethylthiourea, also known as CCT018159, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-{2-[(4-chlorophenyl)thio]ethyl}-N'-ethylthiourea is not fully understood. However, it has been shown to inhibit the activity of protein kinase CK2, an enzyme that is involved in cell proliferation and survival. By inhibiting CK2, N-{2-[(4-chlorophenyl)thio]ethyl}-N'-ethylthiourea may induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
N-{2-[(4-chlorophenyl)thio]ethyl}-N'-ethylthiourea has been shown to have a variety of biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell proliferation, induce apoptosis, and reduce the expression of pro-survival proteins. Additionally, N-{2-[(4-chlorophenyl)thio]ethyl}-N'-ethylthiourea has been shown to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis.
Advantages and Limitations for Lab Experiments
One advantage of using N-{2-[(4-chlorophenyl)thio]ethyl}-N'-ethylthiourea in lab experiments is that it has been shown to be effective in inhibiting the growth of cancer cells both in vitro and in vivo. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to predict potential side effects or drug interactions.
Future Directions
There are several future directions for research involving N-{2-[(4-chlorophenyl)thio]ethyl}-N'-ethylthiourea. One area of interest is investigating its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of N-{2-[(4-chlorophenyl)thio]ethyl}-N'-ethylthiourea. Finally, there is potential for N-{2-[(4-chlorophenyl)thio]ethyl}-N'-ethylthiourea to be developed into a therapeutic drug for the treatment of cancer and inflammatory diseases.
Scientific Research Applications
N-{2-[(4-chlorophenyl)thio]ethyl}-N'-ethylthiourea has been studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-{2-[(4-chlorophenyl)thio]ethyl}-N'-ethylthiourea has been investigated for its potential use in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
1-[2-(4-chlorophenyl)sulfanylethyl]-3-ethylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2S2/c1-2-13-11(15)14-7-8-16-10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3,(H2,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPBNKDQXRAAHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NCCSC1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-ethylthiourea |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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